molecular formula C11H15NOS B13178303 3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol

3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol

Cat. No.: B13178303
M. Wt: 209.31 g/mol
InChI Key: RJJPFTKYNQLESA-UHFFFAOYSA-N
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Description

3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Chemical Reactions Analysis

3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .

Scientific Research Applications

3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, which are crucial in the development of anesthetics . The compound’s biological effects are mediated through its binding to target proteins and enzymes, leading to the modulation of cellular processes.

Comparison with Similar Compounds

3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities and applications

Biological Activity

3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol, also referred to as a thiophene derivative, is a complex organic compound notable for its potential biological activities. The compound's unique structural characteristics, including the presence of a thiophene ring and an alkyne functional group, suggest significant interactions with biological targets, potentially leading to antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Structural Characteristics

The chemical structure of this compound is defined by several key features:

Feature Description
Molecular Formula C₁₁H₁₆N₂S
Molecular Weight 208.32 g/mol
Functional Groups Thiophene ring, alkyne group, ethyl(methyl)amino

These structural components are crucial in determining the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. The thiophene moiety is known to enhance biological activity due to its ability to interact with various biological targets such as enzymes and receptors. Studies have shown that derivatives of thiophene can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting effective antibacterial properties .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have indicated potential effects on cancer cell lines. The compound may interfere with cellular signaling pathways involved in cancer progression. For example, compounds with similar structures have been reported to inhibit specific mitotic kinesins, which are essential for proper cell division in cancer cells .

The specific mechanisms through which this compound exerts its biological effects remain an area of active research. Initial studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways. This interaction could lead to modulation of cellular processes such as apoptosis or proliferation in cancer cells .

Case Studies

Several case studies highlight the biological activity of thiophene derivatives:

  • Case Study on Antibacterial Activity :
    • A study evaluated the antibacterial efficacy of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated MIC values ranging from 0.05 to 0.15 mg/mL for effective compounds .
  • Case Study on Anticancer Potential :
    • In vitro studies demonstrated that a structurally similar compound inhibited the proliferation of breast cancer cell lines by inducing apoptosis through caspase activation pathways .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals differences in biological activity based on variations in functional groups:

Compound Name Structural Features Biological Activity
3-(5-(Methyl(propyl)amino)methyl)thiophen...)Methyl(propyl)amino groupModerate antibacterial activity
3-(5-(Morpholin-4-yl)methyl)thiophen...)Morpholine ringHigher anticancer efficacy
3-(5-(Ethyl(propyl)amino)methyl)thiophen...)Ethyl(propyl)amino substituentDistinct chemical reactivity patterns

The unique combination of functional groups in 3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yne may confer specific reactivity and biological properties that distinguish it from these similar compounds.

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

3-[5-[[ethyl(methyl)amino]methyl]thiophen-3-yl]prop-2-yn-1-ol

InChI

InChI=1S/C11H15NOS/c1-3-12(2)8-11-7-10(9-14-11)5-4-6-13/h7,9,13H,3,6,8H2,1-2H3

InChI Key

RJJPFTKYNQLESA-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CC1=CC(=CS1)C#CCO

Origin of Product

United States

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